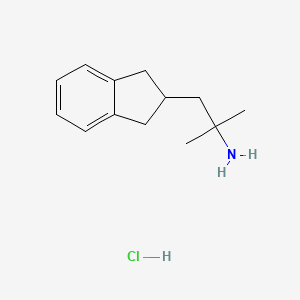

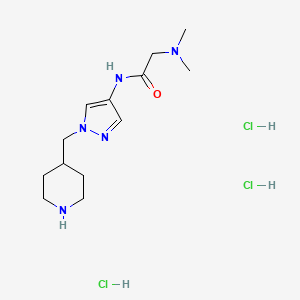

![molecular formula C6H4IN3 B1402734 5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-99-5](/img/structure/B1402734.png)

5-iodo-1H-pyrazolo[3,4-b]pyridine

Descripción general

Descripción

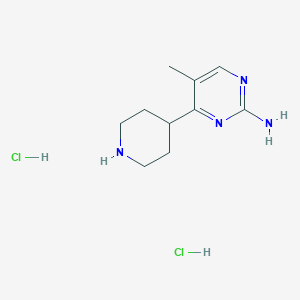

5-Iodo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the empirical formula C6H4IN3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, including 5-iodo-1H-pyrazolo[3,4-b]pyridine, involves various synthetic strategies and approaches . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .

Molecular Structure Analysis

The molecular weight of 5-iodo-1H-pyrazolo[3,4-b]pyridine is 245.02 . The SMILES string representation of this compound is Ic1cnc2[nH]ncc2c1 .

Physical And Chemical Properties Analysis

5-Iodo-1H-pyrazolo[3,4-b]pyridine is a solid substance . More specific physical and chemical properties are not available in the retrieved resources.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

5-Iodo-1H-pyrazolo[3,4-b]pyridines are used in the synthesis and functionalization of novel compounds. Lavecchia et al. (2004) demonstrated the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation and described efficient coupling reactions from 3-iodo derivatives with various reagents under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).

Novel Derivative Synthesis for Antibacterial and Antioxidant Properties

Variya et al. (2019) reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Environmentally Friendly Synthesis Methodologies

Gálvez et al. (2014) utilized a microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones under solvent-free conditions, catalyzed by iodine, for the synthesis of 5-n-alkylcycloalkane[d]pyrazolo[3,4-b]pyridines, providing an environmentally friendly methodology with good yields (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed the synthesis, substituent diversity, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their significance in various medicinal contexts (Donaire-Arias et al., 2022).

Development of Antileishmanial Compounds

Medeiros et al. (2017) synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, evaluating them for antileishmanial activity against Leishmania amazonensis, with some compounds showing expressive activity (Medeiros et al., 2017).

Fluorescence Dyes and Imaging Applications

Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, demonstrating high fluorescence quantum yields and potential in living cell imaging (Chen et al., 2012).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas or vapours of 5-iodo-1H-pyrazolo[3,4-b]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

5-iodo-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGYPSIUBDHUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

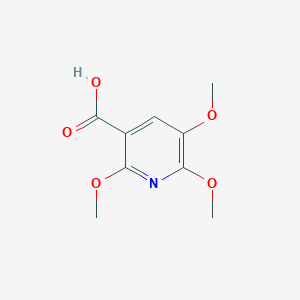

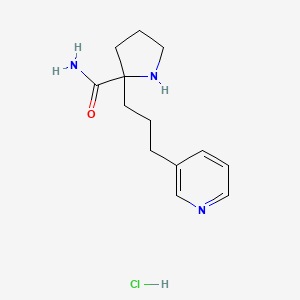

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)

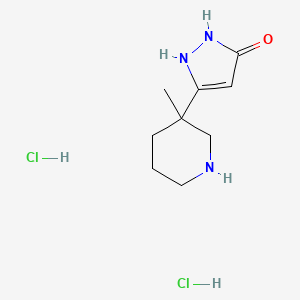

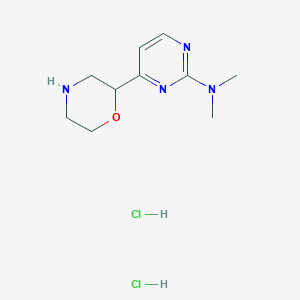

![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)

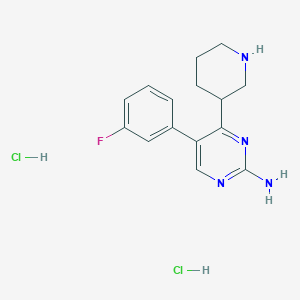

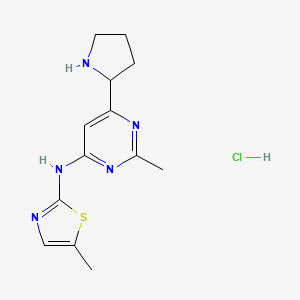

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)